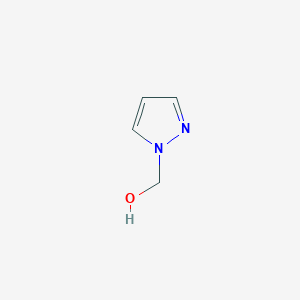

Pyrazol-1-yl-methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUMAPPWWKNLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287360 | |

| Record name | Pyrazol-1-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-82-7 | |

| Record name | N-(Hydroxymethyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1120-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazol-1-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(HYDROXYMETHYL)PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9353M23XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Pyrazol-1-yl-methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel pyrazol-1-yl-methanol derivatives. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a hydroxymethyl group at the N1 position of the pyrazole ring can influence the compound's polarity, solubility, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide details synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols to assist researchers in this promising area of drug discovery.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives is the N-hydroxymethylation of a pre-formed pyrazole ring. This is typically achieved by reacting the pyrazole with formaldehyde in a suitable solvent. For substituted this compound derivatives, the corresponding substituted pyrazole is required as the starting material. The synthesis of the pyrazole core itself can be accomplished through various well-established methods, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

A general synthetic workflow is depicted below:

Characterization Data

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below are tables summarizing the characterization data for a selection of pyrazole derivatives from the literature. While not exclusively this compound derivatives, they provide representative data for substituted pyrazoles.

Table 1: Characterization Data of 1H-Benzofuro[3,2-c]pyrazole and 5-Methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol Derivatives [3]

| Compound | Molecular Formula | M.p. (°C) | MS (ESI) [M+H]⁺ | 1H-NMR (DMSO-d6) δ (ppm) | 13C-NMR (DMSO-d6) δ (ppm) |

| 4c | C18H16N4O3 | 180–182 | 354.4 ([M+NH4]⁺) | 11.91 (s, 1H), 8.28 (q, J = 4.6 Hz, 1H), 8.05 (s, 1H), 7.82 (s, 1H), 7.55 (s, 1H), 7.43 (d, J = 5.7 Hz, 1H), 7.27 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.49 (dd, J = 2.6, 8.6 Hz, 1H), 6.42 (d, J = 2.6 Hz, 1H), 3.74 (s, 3H), 2.77 (d, J = 4.6 Hz, 3H) | 167.8, 161.1, 156.9, 146.1, 144.5, 135.9, 134.2, 129.1, 128.3, 117.4, 116.7, 114.5, 110.5, 109.1, 106.1, 103.6, 55.5, 26.7 |

| 4e | C17H12N4O2 | 200–202 | 322.1 ([M+NH4]⁺) | 12.01 (s, 1H), 8.39 (s, 1H), 7.91( s, 1H), 7.53(d, J = 6.9 Hz, 1H), 7.43-7.38 (m, 2H), 7.15 (d, J = 7.4 Hz, 1H), 6.51 (dd, J = 2.5, 8.6 Hz, 1H), 6.44 (d, J = 2.5 Hz, 1H), 3.75 (s, 3H) | 161.1, 156.9, 145.2, 145.0, 134.0, 130.5, 128.5, 121.7, 120.0, 119.9, 117.2, 112.0, 110.3, 109.7, 106.2, 103.6, 55.5 |

| 5e | C17H14N4O2 | 166–168 | 307.3 | 12.05 (s, 1H), 10.28 (s, 1H), 8.93 (s, 1H), 7.99 (s, 1H), 7.55 (s, 1H), 7.53 (s, 1H), 7.38 (s, 1H), 7.12 (d, J = 4.4 Hz, 1H), 6.53 (s, 1H), 6.51 (dd, J = 1.3, 5.7 Hz, 1H), 6.25 (s, 1H), 3.78 (s, 3H) | 160.4, 155.8, 151.2, 145.0, 140.0, 130.4, 128.5, 121.3, 120.0, 117.3, 112.0, 109.8, 105.8, 102.1, 92.8, 55.5 |

Table 2: Characterization Data of N-Substituted Pyrazoles [4]

| Compound | Molecular Formula | 1H-NMR (CDCl3) δ (ppm) | 13C-NMR (CDCl3) δ (ppm) |

| 1b | C13H24N2 | 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H), 1.76 (s, 2H), 1.62 (s, 6H), 0.71 (s, 9H) | 144.6, 138.7, 108.1, 62.5, 53.3, 31.5, 31.0, 30.7, 15.0, 13.5 |

| 1d | C10H18N2 | 5.75 (s, 1H), 2.33 (s, 1H), 2.16 (s, 1H), 1.85 (q, J = 7.4 Hz, 1H), 1.56 (s, 2H), 0.71 (t, J = 7.4 Hz, 1H) | 145.0, 138.7, 107.7, 62.1, 34.8, 28.0, 14.5, 13.5, 8.4 |

| 1n | C11H11FN2 | 7.39–7.33 (m, 2H), 7.15–7.06 (m, 2H), 5.96 (s, 1H), 2.25 (d, J = 10.3 Hz, 6H) | 161.6 (d, J = 247.0 Hz), 149.1, 139.5, 136.1 (d, J = 3.0 Hz), 126.6 (d, J = 8.6 Hz), 115.9 (d, J = 22.8 Hz), 106.9, 13.5, 12.2 |

| 1o | C15H14N2 | 7.90 (d, J = 8.7 Hz, 1H), 7.88–7.82 (m, 3H), 7.59 (dd, J = 8.7, 2.1 Hz, 1H), 7.54–7.43 (m, 2H), 6.02 (s, 1H), 2.35 (s, 3H), 2.32 (s, 3H) | 148.5, 133.1, 132.7, 129.5, 128.2, 127.9, 127.1, 126.9, 123.6, 123.1, 107.5, 12.9, 12.4 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of pyrazole and this compound derivatives, based on established methodologies. Researchers should adapt these procedures based on the specific substrates and desired products.

General Procedure for the Synthesis of Substituted Pyrazoles

This protocol is based on the widely used Knorr pyrazole synthesis and related methods.[5]

-

Preparation of the Hydrazone (if applicable): To a solution of the substituted aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add the corresponding hydrazine (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of acid (e.g., glacial acetic acid) can be added. Stir the reaction mixture for 2-24 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization:

-

From 1,3-Diketones: To a solution of the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine (1.0 eq). The reaction mixture is typically heated to reflux for several hours until completion as monitored by TLC.

-

From α,β-Unsaturated Carbonyl Compounds (Chalcones): A mixture of the chalcone (1.0 eq) and a hydrazine (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is refluxed for 4-12 hours.

-

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

General Procedure for the Synthesis of this compound Derivatives

This protocol describes the N-hydroxymethylation of a pyrazole.

-

Reaction Setup: To a solution of the substituted pyrazole (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a mixture), add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure this compound derivative.

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound derivatives is not extensively available, the broader class of pyrazole derivatives is known to interact with various biological targets.[6] For instance, certain pyrazole-containing compounds have been shown to inhibit protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. A representative signaling pathway that can be targeted by bioactive pyrazole derivatives is the mitogen-activated protein kinase (MAPK) pathway.

This diagram illustrates how a pyrazole derivative might inhibit key kinases like Raf or MEK, thereby blocking the downstream signaling cascade that leads to cell proliferation. This is a common mechanism of action for many small-molecule kinase inhibitors used in oncology. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by novel this compound derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The synthetic protocols and characterization data presented herein serve as a valuable resource for chemists and pharmacologists. The exploration of this class of compounds is a promising avenue for the development of new therapeutic agents. Future work should focus on the synthesis of diverse libraries of these derivatives and comprehensive biological evaluations to identify lead compounds and elucidate their mechanisms of action.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Pyrazol-1-yl-methanol: An In-depth Technical Guide

Introduction

Pyrazol-1-yl-methanol (C4H6N2O, Mol. Wt.: 98.10 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyrazole scaffold.[1] A thorough spectroscopic analysis is paramount for the unambiguous structural elucidation and purity assessment of this compound and its derivatives. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, complete with detailed experimental protocols and expected data, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 (pyrazole) | ~7.6 | Doublet | ~1.5 - 2.5 |

| H-5 (pyrazole) | ~7.5 | Doublet | ~2.0 - 3.0 |

| H-4 (pyrazole) | ~6.3 | Triplet | ~2.0 - 2.5 |

| -CH₂- | ~5.6 | Singlet (or Doublet if coupled to OH) | - |

| -OH | Variable (broad singlet) | Broad Singlet | - |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~139 |

| C-5 (pyrazole) | ~129 |

| C-4 (pyrazole) | ~106 |

| -CH₂- | ~70 |

Note: The 13C NMR data for this compound has been reported in the Journal of Organic Chemistry, 1977, 42, 659.[1]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic/pyrazole) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (pyrazole) | 1500-1600 | Medium |

| C=C stretch (pyrazole) | 1400-1500 | Medium |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Note: The FTIR spectrum of this compound is available on SpectraBase, typically acquired using a KBr-Pellet technique on an instrument like a Bruker IFS 85.[1]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Relative Abundance |

| 98 | [M]⁺ (Molecular Ion) | High |

| 81 | [M-OH]⁺ | Medium |

| 68 | [M-CH₂O]⁺ | High |

| 67 | [C₄H₃N₂]⁺ | Medium |

Note: The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center (NIST Number: 388983).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of approximately 0 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of approximately 0 to 150 ppm.

-

A higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Technique): [1]

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Protocol:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system.[1]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

-

Protocol:

-

Inject the sample solution into the GC inlet.

-

The compound will be separated on the GC column and then introduced into the mass spectrometer.

-

Acquire the mass spectrum in electron ionization (EI) mode.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

X-ray Crystallographic Studies of Pyrazol-1-yl-methanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallographic studies of Pyrazol-1-yl-methanol compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their diverse biological activities. X-ray crystallography provides definitive insights into the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This document summarizes the crystallographic data and experimental protocols for two notable this compound derivatives.

Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of two derivatives of this compound.

Table 1: Crystallographic Data for 1-(Hydroxymethyl)-3,5-dimethylpyrazole [1][2][3][4][5]

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O |

| Formula Weight | 126.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2877(2) |

| b (Å) | 11.9265(3) |

| c (Å) | 8.1586(2) |

| α (°) | 90 |

| β (°) | 107.396(1) |

| γ (°) | 90 |

| Volume (ų) | 676.68(3) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (%) | 4.0 |

| CCDC Deposition Number | 269878 |

Table 2: Crystallographic Data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol [6][7]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃N₃O |

| Formula Weight | 203.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.6541(3) |

| b (Å) | 10.6835(4) |

| c (Å) | 20.3553(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2098.31(13) |

| Z | 8 |

| Temperature (K) | 293(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (%) | 5.1 |

| CCDC Deposition Number | 1487543 |

Experimental Protocols

This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of the featured this compound compounds.

Synthesis Protocols

2.1.1. Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole

This compound is commercially available. However, a general synthesis route for N-hydroxymethylpyrazoles involves the reaction of the corresponding pyrazole with formaldehyde in an appropriate solvent.

2.1.2. Synthesis of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol [6]

The synthesis of this compound was achieved through a two-step process:

-

Preparation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one: This intermediate is synthesized via a Claisen condensation reaction between ethyl 2-pyridinecarboxylate and acetone, using sodium metal as a base and toluene as the solvent at room temperature. The reaction exclusively yields the enol tautomer.

-

Condensation with 2-hydroxyethylhydrazine: The intermediate from the first step is then reacted with 2-hydroxyethylhydrazine. The reaction mixture is stirred at room temperature, and the solvent is subsequently removed under reduced pressure. The final product is purified by silica gel chromatography to yield the title compound, which is then recrystallized from methanol to obtain colorless crystals suitable for X-ray diffraction.[6]

Single-Crystal X-ray Diffraction Protocol

The determination of the crystal structures of this compound compounds generally follows a standard procedure in single-crystal X-ray crystallography.

-

Crystal Selection and Mounting: A suitable single crystal of the compound, free of significant defects, is selected under a microscope.[8] The crystal is then mounted on a goniometer head, often using a cryoloop and a viscous oil.[8]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD area detector.[1] The crystal is cooled to a low temperature (e.g., 120 K or 293 K) to minimize thermal vibrations of the atoms. Data is collected using monochromatic X-ray radiation, typically from a Molybdenum source (Mo Kα, λ = 0.71073 Å).[1][9] A series of diffraction images are collected as the crystal is rotated through a range of angles.[8][10]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is corrected for various factors, including background scattering, polarization, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic study of a this compound compound.

Caption: Workflow for X-ray Crystallography.

This guide provides a foundational understanding of the X-ray crystallographic analysis of this compound compounds. The detailed structural data presented is invaluable for computational studies, such as molecular docking and pharmacophore modeling, which are integral to modern drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Dimethylpyrazol-1-methanol | C6H10N2O | CID 96393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 3,5-Dimethyl-1-(hydroxymethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 6. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

A Technical Guide to the Quantum Chemical Analysis of Pyrazol-1-yl-methanol and its Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Pyrazol-1-yl-methanol and its analogs. It details the established computational and experimental protocols, presents key data in a structured format, and visualizes the research workflows and potential biological interactions relevant to drug discovery and development.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, forming the core structure of numerous molecules with diverse and significant biological activities.[1][2][3] Their derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] this compound, as a fundamental representative of this class, serves as a crucial scaffold for the synthesis of more complex and pharmacologically active analogs.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the physicochemical properties of these molecules at an atomic level. These computational methods allow for the accurate prediction of molecular geometries, electronic charge distributions, spectroscopic signatures, and reactivity descriptors. By correlating these theoretical insights with experimental data, researchers can establish robust structure-activity relationships (SAR), guiding the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Methodologies: A Combined Computational and Experimental Approach

A thorough investigation of this compound and its analogs typically involves a synergistic combination of experimental synthesis and characterization with in-silico quantum chemical calculations.

Synthesis: The synthesis of pyrazole derivatives can be achieved through various established routes. A common and versatile method is the 1,3-dipolar cycloaddition reaction. For instance, substituted pyrazolines can be prepared via the condensation of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine or its derivatives in an acidic medium, followed by oxidation if the pyrazole ring is desired.[4]

-

Illustrative Synthesis of a Pyrazoline Derivative:

-

Chalcone Formation: An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., KOH in ethanol) to form the corresponding chalcone (an α,β-unsaturated ketone).

-

Cyclization: The purified chalcone is then refluxed with hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, to yield the pyrazoline derivative.[4]

-

Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) and its purity is confirmed by Thin Layer Chromatography (TLC).[4][5]

-

Spectroscopic Characterization: The synthesized compounds are structurally elucidated using a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, C=O, and aromatic C-H vibrations.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the precise arrangement of hydrogen and carbon atoms in the molecule, confirming the heterocyclic ring structure and the positions of substituents.[4][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]

Computational studies are generally performed using software packages like Gaussian. The following protocol is representative of studies on pyrazole derivatives:[6][7][8]

-

Geometry Optimization: The initial molecular structure is built and then its geometry is optimized to find the most stable conformation (the lowest point on the potential energy surface). This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p) or 6-31G*.[7]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the theoretical IR spectrum.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecules.[7][8]

Data Presentation: Properties of this compound and its Analogs

The following tables summarize key data for this compound and provide illustrative quantum chemical data for a representative pyrazole analog.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[9] |

| Molecular Weight | 98.10 g/mol | PubChem[9] |

| XLogP3 | -1 | PubChem[9] |

| Hydrogen Bond Donor Count | 1 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[9] |

| Rotatable Bond Count | 1 | PubChem[9] |

Source: Data computed by PubChem.[9]

Table 2: Illustrative Quantum Chemical Properties of a Representative Pyrazole Analog

| Parameter | Illustrative Value | Unit |

| Optimized Total Energy | -875.34 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -5.075 | eV |

| LUMO Energy | -2.080 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 2.995 | eV |

| Hardness (η) | 1.498 | eV |

| Softness (S) | 0.668 | eV⁻¹ |

| Electronegativity (χ) | 3.578 | eV |

Note: These values are illustrative and are based on a representative pyrazole chalcone derivative reported in the literature, calculated at the B3LYP/6-311++G(d,p) level of theory.[5] The specific values for this compound would require a dedicated computational study.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate the logical workflows and potential biological interactions associated with the study of pyrazole derivatives.

Caption: Integrated workflow for the study of pyrazole analogs.

Caption: Hypothetical signaling pathway for a pyrazole-based COX-2 inhibitor.

Conclusion and Future Directions

The integration of quantum chemical calculations with experimental synthesis and characterization provides a powerful paradigm for the study of this compound and its derivatives. DFT calculations offer profound insights into the intrinsic properties that govern the behavior of these molecules, thereby accelerating the drug discovery process. While a wealth of data exists for the broader class of pyrazole analogs, a dedicated and comprehensive computational study on the parent molecule, this compound, would be highly valuable. Such a study would provide a critical baseline for systematically evaluating the effects of functional group substitutions, further refining the design of next-generation pyrazole-based therapeutics. Future work should also focus on molecular docking and dynamics simulations to better understand the interactions of these compounds with specific biological targets.[10]

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. eresearchco.com [eresearchco.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. This compound | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Tautomerism and Conformational Analysis of Pyrazol-1-yl-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the tautomerism and conformational analysis of pyrazol-1-yl-methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon theoretical principles and spectroscopic data from related pyrazole derivatives, this document outlines the synthesis, structural features, and dynamic behavior of this molecule.

Introduction to this compound

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known for their diverse biological activities. The introduction of a hydroxymethyl group at the N1 position of the pyrazole ring to form this compound introduces possibilities for tautomerism and conformational flexibility, which can significantly influence its interaction with biological targets and its material properties. Understanding these structural nuances is crucial for its application in drug design and development.

Tautomerism of Pyrazole Derivatives

Prototropic tautomerism in pyrazoles is a well-documented phenomenon. For N-unsubstituted pyrazoles, a rapid proton transfer occurs between the two nitrogen atoms. In the case of this compound, the N1-substitution precludes this specific type of annular tautomerism. However, the potential for other tautomeric forms, though less common, should be considered in theoretical studies. The primary focus for this compound remains the analysis of its conformational isomers.

Theoretical studies on substituted pyrazoles indicate that the stability of tautomers is highly dependent on the nature of the substituents.[1][2] Electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups favor the other.[2] The hydroxymethyl group is generally considered to be weakly electron-withdrawing, which would influence the electron distribution within the pyrazole ring.

Caption: Tautomeric state of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the N1-CH2 single bond. The orientation of the hydroxymethyl group relative to the pyrazole ring can be described by the dihedral angle (N2-N1-C-O). Steric hindrance and potential intramolecular hydrogen bonding are the key factors governing the conformational preferences.

Computational studies on similar heterocyclic systems suggest that the lowest energy conformers are those that minimize steric clashes between the substituent and the ring. For this compound, it is anticipated that conformers where the hydroxyl group is directed away from the pyrazole ring will be more stable.

Synthesis and Characterization

A plausible synthetic route to this compound involves the reaction of pyrazole with formaldehyde. A similar procedure has been reported for the synthesis of 1-hydroxymethyl-3,5-diphenylpyrazole, which involves refluxing the pyrazole derivative with formaldehyde in ethanol.[3]

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

To a solution of pyrazole (1.0 eq) in ethanol, add formaldehyde (1.3 eq, 35% aqueous solution).

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrazole ring protons (at positions 3, 4, and 5), a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts will be influenced by the solvent.[3][4] |

| ¹³C NMR | Resonances for the three pyrazole ring carbons and one for the methylene carbon. |

| IR | A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration. Characteristic C-H and C=N stretching and bending vibrations for the pyrazole ring.[3] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₄H₆N₂O, MW: 98.10 g/mol ). |

Quantitative Data from Related Compounds

Table 2: Typical Pyrazole Ring Bond Lengths and Angles from Crystal Structures of Related Compounds

| Parameter | Average Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å |

| C3-C4 | ~1.39 Å |

| C4-C5 | ~1.38 Å |

| C5-N1 | ~1.34 Å |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° |

| N2-C3-C4 | ~111° |

| C3-C4-C5 | ~106° |

| C4-C5-N1 | ~106° |

Note: These are approximate values derived from various substituted pyrazole crystal structures and may vary for this compound.

Conclusion and Future Directions

This compound presents an interesting case for conformational analysis due to the flexibility of the hydroxymethyl group. While its tautomeric possibilities are limited by N1-substitution, the orientation of the substituent is key to its chemical behavior. The synthesis is expected to be straightforward, and its structure can be readily characterized by standard spectroscopic methods.

Future research should focus on obtaining experimental data specifically for this compound. This would include:

-

Single-crystal X-ray diffraction to definitively determine its solid-state conformation and intermolecular interactions.

-

Variable-temperature NMR studies to probe the conformational dynamics in solution.

-

High-level computational studies (e.g., DFT, ab initio) to map the potential energy surface of the N1-CH₂ bond rotation and to calculate the energy barriers between different conformers.

Such studies will provide a more complete understanding of the structural and dynamic properties of this compound, which is essential for its rational application in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Hydroxymethyl-3,5-diphenylpyrazole [mdpi.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

Exploring the chemical space of Pyrazol-1-yl-methanol scaffolds

An In-depth Technical Guide to the Chemical Space of Pyrazol-1-yl-methanol Scaffolds for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile core for designing ligands that can interact with a multitude of biological targets with high affinity and selectivity.[1][2] Pyrazole-based compounds are central to numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6]

The this compound motif, specifically, incorporates a hydroxymethyl group at the N1 position of the pyrazole ring. This feature provides a key point for hydrogen bonding and can be crucial for anchoring the molecule within a target's active site. Furthermore, this scaffold allows for extensive functionalization at other positions of the pyrazole ring, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a technical overview of the synthesis, biological activities, and experimental evaluation of this compound scaffolds, with a particular focus on their application as kinase inhibitors in oncology.

Synthesis of this compound Scaffolds

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a cornerstone method.[7] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] However, to achieve the specific this compound scaffold, a common and effective strategy involves the initial synthesis of a pyrazole-carboxylate ester followed by its chemical reduction.

A reliable method for obtaining the core scaffold is the reduction of a pyrazole-4-carboxylate using a powerful reducing agent like lithium aluminum hydride (LAH).[8] This two-step process provides a direct route to the desired hydroxymethyl functionality.

Biological Applications as Kinase Inhibitors

A significant application of pyrazole scaffolds is in the development of protein kinase inhibitors for cancer therapy.[3][9] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1][9] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] Pyrazole derivatives have been successfully developed to inhibit a wide range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF.[1][9][10]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[11] Pyrazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades.[12] This inhibition leads to a suppression of tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

Data Presentation: Quantitative Inhibitory Activity

The tables below summarize quantitative data for various pyrazole derivatives, demonstrating their potency as both specific enzyme inhibitors and general cytotoxic agents against cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole Derivative | VEGFR-2 | 0.192 µM | [13] |

| Pyrazole Derivative | VEGFR-2 | 0.241 µM | [13] |

| Pyrazoline Derivative | VEGFR-2 | 0.135 µM | [14] |

| Pyrazoline Derivative | HER2 | 0.253 µM | [14] |

| Pyrazoline Derivative | EGFR | 0.574 µM | [14] |

| Dihydropyrazole | BRAFV600E | 0.20 µM | [10] |

| 3-Aminopyrazole | CDK16 | 160 nM (KD) | [15] |

| Pyrazole Derivative | mTOR | 203 nM |[4] |

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| Pyrazole-Chalcone | HNO-97 | Head and Neck | 10.0 µM | [16] |

| Triarylpyrazole | MCF-7 | Breast | 6.53 µM | [9] |

| Pyrazole-Indole Hybrid | HepG2 | Liver | 6.1 µM | [17] |

| Pyrazole-Indole Hybrid | HCT-116 | Colorectal | 11.2 µM | [17] |

| Biotin-Pyrazole | U251 | Brain | 3.5 µM | [18] |

| Pyrazole Derivative | A549 | Lung | 14 µM | [4] |

| Benzopyrano Pyrazole | HepG2 | Liver | 10.37 µM |[19] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a core scaffold and for key biological assays used to evaluate its efficacy.

Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol[8]

This protocol describes the reduction of a pyrazole ester to its corresponding alcohol.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH, 1.0 M solution in THF, 2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) dissolved in anhydrous THF dropwise to the cooled LAH suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C. Carefully and sequentially quench the reaction by the dropwise addition of water (e.g., 1.36 mL per 45 mmol LAH), followed by a 1 M aqueous solution of sodium hydroxide (e.g., 10 mL per 45 mmol LAH). Stir the resulting mixture for 20 minutes.

-

Drying and Filtration: Add anhydrous magnesium sulfate (MgSO4) to the mixture and stir for an additional 30 minutes at room temperature. Filter the solids through a pad of diatomaceous earth (Celite®) and wash the filter cake thoroughly with THF and methanol.

-

Isolation: Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporation) to yield the (1H-pyrazol-4-yl)methanol product, typically as a white solid.

-

Characterization: Confirm the structure and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)[11][12][13]

This assay quantifies the inhibitory activity of a compound by measuring the amount of ATP consumed during the kinase reaction. Lower luminescence indicates higher kinase activity.

-

Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare serial dilutions of the pyrazole test compound in 1x Kinase Buffer (with a constant percentage of DMSO, not exceeding 1%).[11][12] Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in the kinase buffer.

-

Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2), and the kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[12]

-

Assay Plate Setup: To a solid white 96-well assay plate, add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of the DMSO/buffer vehicle to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[12]

-

Kinase Reaction: Initiate the reaction by adding 12.5 µL of the Master Mix to each well. Then, add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells. Incubate the plate at 30°C for 30-45 minutes.[13]

-

Signal Generation: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to deplete the remaining ATP.[13] Add 50 µL of Kinase Detection Reagent to each well, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction. Incubate for another 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Subtract the average background signal from the "Blank" wells. Calculate the percent inhibition for each test compound concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[12]

Protocol 3: MTT Assay for Cellular Proliferation and Cytotoxicity[4][20]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (DMSO). Incubate the plate for 48-72 hours.[4]

-

MTT Addition: After the incubation period, add 20-50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[20]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. dovepress.com [dovepress.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Scarcity and Promise of Pyrazol-1-yl-methanol Derivatives in Nature and the Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry due to their wide range of biological activities. While synthetic pyrazole derivatives have been extensively explored and have led to numerous successful drugs, their natural occurrence is notably rare. This guide delves into the discovery of the few known naturally occurring compounds that bear a semblance to the pyrazol-1-yl-methanol structure, providing a comprehensive overview of their isolation and characterization. Recognizing the scarcity of these natural products, this document also furnishes a detailed experimental protocol for a representative synthetic this compound derivative and explores the crucial role of pyrazole-based compounds as modulators of key signaling pathways, such as the JAK/STAT pathway, highlighting their therapeutic potential.

The Rare Occurrence of Pyrazoles in Nature

The biosynthesis of the N-N bond in the pyrazole ring is considered a challenging process for most living organisms, which accounts for the limited number of pyrazole-containing natural products.[1][2][3] The most well-documented examples of naturally occurring pyrazole alkaloids include withasomnine, first isolated from Withania somnifera, pyrazofurin, a C-nucleoside antibiotic from Streptomyces candidus, and the cinachyrazoles from marine sponges.[2] However, none of these compounds possess the distinct this compound ((1H-pyrazol-1-yl)methanol) structural motif.

Naturally Occurring Pyrazole Alkaloids from Watermelon Seeds

To date, the most structurally relevant naturally occurring compounds to the this compound core are two complex alkaloids isolated from the seeds of watermelon (Citrullus lanatus). Kikuchi et al. reported the isolation and structure elucidation of these novel compounds, which feature a pyrazole ring N-substituted with a pyrrole moiety bearing a hydroxymethyl group.[4][5]

Isolated Compounds

The two compounds identified by Kikuchi and his team are:

-

1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole

-

1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole

While not simple this compound derivatives, the presence of the hydroxymethyl group on the N-substituent is a significant finding for researchers interested in naturally derived pyrazole structures with this functional group.

Experimental Protocols: Isolation and Structure Elucidation

The detailed experimental procedures for the isolation and characterization of these compounds are described in the original publication by Kikuchi et al. in Phytochemistry Letters.[4] A summary of the likely methodology, based on standard natural product chemistry techniques, is provided below.

General Experimental Workflow for Isolation of Watermelon Seed Alkaloids

Figure 1. A generalized workflow for the isolation and identification of natural products.

Protocol Details:

-

Extraction: Dried and powdered watermelon seeds are subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, partitioning between n-hexane, ethyl acetate, and water would separate non-polar, medium-polar, and highly polar constituents.

-

Chromatographic Purification: The fractions are then purified using a combination of chromatographic techniques. Initial separation is often achieved by column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol). Further purification to isolate the pure compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated pure compounds are determined by a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl, N-H).

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the final structure of the molecule.

-

Quantitative Data

Quantitative data for the isolated compounds from watermelon seeds, such as yields and specific spectroscopic data, are detailed in the original research article. For the purpose of this guide, a representative table of the kind of data presented is shown below.

| Compound | Yield (%) | Molecular Formula | MS (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals |

| 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole | <0.01 | C₁₃H₁₅N₃O₂ | Value | e.g., 9.45 (s, 1H, CHO), 7.50 (d, J=2.0 Hz, 1H, pyrazole-H), 6.85 (d, J=3.5 Hz, 1H, pyrrole-H), 4.55 (s, 2H, CH₂OH), 4.20 (t, J=7.0 Hz, 2H, N-CH₂), 3.20 (t, J=7.0 Hz, 2H, N-CH₂) | e.g., 180.0 (CHO), 140.0 (pyrazole-C), 132.0 (pyrrole-C), 110.0 (pyrrole-C), 58.0 (CH₂OH), 48.0 (N-CH₂), 45.0 (N-CH₂) |

| 1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole | <0.01 | C₁₉H₂₅N₃O₇ | Value | e.g., 9.48 (s, 1H, CHO), 7.52 (d, J=2.0 Hz, 1H, pyrazole-H), 6.90 (d, J=3.5 Hz, 1H, pyrrole-H), 4.90 (d, J=3.0 Hz, 1H, anomeric-H), 4.60 (s, 2H, O-CH₂-pyrrole), 4.25 (t, J=7.0 Hz, 2H, N-CH₂), 3.25 (t, J=7.0 Hz, 2H, N-CH₂) | e.g., 180.5 (CHO), 140.2 (pyrazole-C), 132.5 (pyrrole-C), 110.5 (pyrrole-C), 100.0 (anomeric-C), 70.0-75.0 (sugar carbons), 65.0 (O-CH₂-pyrrole), 48.5 (N-CH₂), 45.5 (N-CH₂) |

Note: The yield is typically very low for such minor natural products. The NMR and MS values are illustrative and based on expected chemical shifts and fragmentation patterns.

Synthetic this compound Derivatives: A Gateway to Biological Activity

Given the extreme rarity of their natural counterparts, synthetic this compound derivatives are of significant interest to medicinal chemists. The introduction of the hydroxymethyl group at the N1 position of the pyrazole ring can serve as a handle for further functionalization or can itself contribute to biological activity through hydrogen bonding interactions with target proteins.

Experimental Protocol: Synthesis of (1H-Pyrazol-1-yl)methanol

A common method for the synthesis of N-hydroxymethylazoles involves the reaction of the azole with formaldehyde.

Reaction Scheme:

Materials and Equipment:

-

Pyrazole

-

Formaldehyde (37% aqueous solution)

-

Water

-

Magnetic stirrer

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 eq) in water.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the product can be extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (1H-pyrazol-1-yl)methanol.

Biological Activity and Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A significant area of research is their role as inhibitors of protein kinases, particularly Janus kinases (JAKs).

Pyrazole Derivatives as Inhibitors of the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a crucial cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[1][6] Several pyrazole-containing molecules have been developed as potent inhibitors of JAKs, with some, like Ruxolitinib, being approved for clinical use.[6]

The JAK/STAT Signaling Pathway and its Inhibition by Pyrazole Derivatives

Figure 2. The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.

Pathway Description:

-

Cytokine Binding: The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface.

-

Receptor Dimerization and JAK Activation: This binding induces the dimerization of the receptor chains, bringing the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs.

-

STAT Dimerization: Phosphorylated STATs (p-STATs) dissociate from the receptor and form homodimers or heterodimers.

-

Nuclear Translocation: The STAT dimers translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This leads to various cellular responses, including cell proliferation, differentiation, and inflammation.

Mechanism of Inhibition by Pyrazole Derivatives:

Pyrazole-based inhibitors are typically designed to be ATP-competitive inhibitors of the JAKs. They bind to the ATP-binding pocket of the kinase domain of JAKs, preventing the phosphorylation of STATs. This effectively blocks the downstream signaling cascade, leading to a reduction in the expression of pro-inflammatory and pro-proliferative genes.

Conclusion and Future Outlook

The world of naturally occurring this compound derivatives remains largely unexplored, with only complex alkaloids from watermelon seeds showing a structural resemblance. This scarcity underscores the unique biosynthetic pathways required for their formation and presents an exciting frontier for natural product discovery. In contrast, the synthetic realm of pyrazole chemistry is rich and continues to provide compounds with profound biological activities. The success of pyrazole-based JAK inhibitors in the clinic is a testament to the therapeutic potential of this scaffold. Future research should focus on the discovery of novel pyrazole natural products, the development of innovative synthetic methodologies, and the continued exploration of their therapeutic applications in a wide range of diseases. This guide provides a foundational understanding for researchers poised to contribute to this expanding and impactful field.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of the Pyrazol-1-yl-methanol Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazol-1-yl-methanol core is a significant structural motif found in a variety of biologically active compounds, making it a key target in medicinal chemistry and drug development. This technical guide provides an in-depth retrosynthetic analysis of this core structure, outlining the primary disconnection strategies. Detailed experimental protocols for the key synthetic transformations are provided, along with a summary of quantitative data to aid in reaction optimization. This document serves as a comprehensive resource for researchers engaged in the synthesis and derivatization of pyrazole-containing molecules.

Introduction

Pyrazoles and their derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a methanol group at the N1 position of the pyrazole ring, forming the this compound core, can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the retrosynthetic pathways to this core is essential for the efficient design and synthesis of novel drug candidates.

Retrosynthetic Strategy

The primary retrosynthetic disconnection for the this compound core involves the cleavage of the N-C bond between the pyrazole nitrogen and the hydroxymethyl group. This disconnection is strategically advantageous as it leads to simple, commercially available starting materials: pyrazole and formaldehyde.

Caption: Primary retrosynthetic disconnection of the this compound core.

This retrosynthetic analysis suggests that the most direct synthetic route to the this compound core is the N-hydroxymethylation of a pyrazole precursor with formaldehyde.

Forward Synthesis and Experimental Protocols

The forward synthesis, or the practical execution of the retrosynthetic plan, involves the reaction of pyrazole with formaldehyde. This reaction is a classical N-alkylation, specifically a hydroxymethylation.

General Synthetic Workflow

The overall workflow for the synthesis of the this compound core is straightforward, involving the direct condensation of pyrazole with formaldehyde, often in an aqueous or alcoholic solvent.

The Solvatochromic Landscape of Functionalized Pyrazol-1-yl-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic behavior of functionalized Pyrazol-1-yl-methanol derivatives. While direct and extensive research on the solvatochromism of this specific scaffold is emerging, this document compiles and extrapolates from the broader study of pyrazole derivatives to offer a comprehensive overview. The guide covers synthetic methodologies, presents available quantitative photophysical data, and visualizes key experimental and mechanistic pathways to support further research and development in this area. The unique electronic properties of the pyrazole ring, coupled with the influence of the hydroxymethyl group at the N1 position, make these compounds promising candidates for environmentally sensitive fluorescent probes and pharmacologically active agents.

Core Concepts in Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy gap between these states, leading to shifts in the absorption and emission spectra. For pyrazole derivatives, which possess a heteroaromatic ring system, intramolecular charge transfer (ICT) often plays a crucial role in their photophysical properties, making them particularly sensitive to the solvent environment.

Synthesis of Functionalized Pyrazol-1-yl-methanols

The synthesis of this compound derivatives can be approached through the N-alkylation of a pyrazole ring. While a variety of N-alkylation methods for pyrazoles exist, the introduction of a hydroxymethyl group often involves the reaction of a pyrazole with formaldehyde or a protected equivalent.

General Experimental Protocol: N-Hydroxymethylation of Pyrazole

A common method for the synthesis of N-substituted pyrazoles involves an acid-catalyzed reaction. The following protocol is a generalized procedure based on established N-alkylation techniques for pyrazoles, adapted for hydroxymethylation.

Materials:

-

Substituted pyrazole (1 equivalent)

-

Formaldehyde (or paraformaldehyde) (1.2 equivalents)

-

Acid catalyst (e.g., CSA - camphorsulfonic acid) (0.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane - DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon), add the substituted pyrazole, formaldehyde (or paraformaldehyde), and the acid catalyst.

-

Add anhydrous solvent to form a solution of a specific molarity (e.g., 0.25 M).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired functionalized this compound.

Quantitative Analysis of Solvatochromic Behavior

While specific quantitative data for the solvatochromic behavior of functionalized this compound is not extensively available in the current literature, we can analyze data from closely related pyrazole derivatives to infer potential trends. The following table summarizes the photophysical properties of various pyrazole derivatives in different solvents, illustrating the impact of solvent polarity on their absorption (λabs) and emission (λem) maxima.

| Compound Class | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Reference |

| Pyrano[2,3-c]pyrazole | Methanol | 380 | 480 | 100 | [1] |

| Pyrano[2,3-c]pyrazole | Chloroform | - | - | - | [1] |

| Pyrazolone Azo Dye | Methanol | - | - | - | [2] |

| N-phenylpyrazoline-BODIPY | Dichloromethane | 499 | 511 | 12 | [3] |

| N-phenylpyrazoline-BODIPY | Toluene | - | - | - | [3] |

| N-phenylpyrazoline-Indolinium | - | 558 | 640 | 82 | [3] |

Note: The table is populated with data from various pyrazole derivatives to illustrate the concept of solvatochromism in this class of compounds. Specific data for this compound derivatives should be generated through dedicated experimental work.

The data generally indicates that pyrazole derivatives exhibit positive solvatochromism, with a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. This is indicative of a more polar excited state that is stabilized to a greater extent by polar solvents than the ground state.

Visualization of Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in studying the solvatochromic behavior of functionalized this compound, the following diagrams, created using the DOT language, illustrate the key workflows.

Experimental Workflow for Synthesis and Characterization

References

An In-depth Technical Guide on the Thermochemical Properties of Pyrazol-1-yl-methanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazol-1-yl-methanol and its isomers are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities of the pyrazole scaffold. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy, is crucial for predicting their stability, reactivity, and behavior in biological systems. This technical guide provides a comprehensive overview of the methodologies available to determine these properties. Due to the current scarcity of direct experimental data for this compound isomers in publicly available literature, this document focuses on established experimental protocols and powerful computational chemistry techniques that can be employed to obtain reliable thermochemical data. This guide serves as a foundational resource for researchers seeking to characterize these and similar novel compounds.

Introduction

The pyrazole ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a hydroxymethyl group to the pyrazole ring at different positions gives rise to several isomers, namely (1H-Pyrazol-1-yl)methanol, (1H-Pyrazol-3-yl)methanol, and (1H-Pyrazol-4-yl)methanol. Each isomer's unique electronic and structural arrangement influences its physicochemical and thermochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Accurate thermochemical data is indispensable for:

-

Drug Design and Development: Predicting the stability of drug candidates under various conditions.

-

Process Chemistry: Optimizing synthesis and purification processes.

-

Safety Assessment: Understanding the energetic properties of compounds.

-

Computational Modeling: Providing benchmark data for the validation of theoretical models.

This guide outlines the state-of-the-art experimental and computational methodologies for the thermochemical characterization of this compound isomers.

Isomers of this compound

The primary isomers of interest are:

The position of the hydroxymethyl group significantly alters the molecule's symmetry, polarity, and potential for intermolecular interactions, thereby affecting its thermochemical properties.

Computational Determination of Thermochemical Properties

In the absence of extensive experimental data, computational chemistry provides a robust and reliable means to predict thermochemical properties. High-level quantum chemical calculations can achieve high accuracy, often comparable to experimental uncertainty.

Theoretical Methodologies

A variety of computational methods are available, with the choice depending on the desired accuracy and available computational resources.

-